N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide
Description
N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a unique combination of functional groups, including a triazole ring, an oxolane ring, and a benzamide moiety, which may contribute to its potential biological and chemical properties.
Properties
IUPAC Name |
N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(8-14-16-10-17-18-14)15(20)12-4-2-3-11(7-12)13-5-6-21-9-13/h2-4,7,10,13H,5-6,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYIECNYYWTUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NN1)C(=O)C2=CC=CC(=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be introduced through a ring-closing reaction of a suitable diol or halohydrin precursor.
Benzamide Formation: The final step involves the coupling of the triazole and oxolane intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzamide moiety can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry: Utilization in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazole ring, for example, is known to interact with metal ions and can inhibit certain enzymes by coordinating with their active sites.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the triazole and oxolane rings, resulting in different chemical and biological properties.
3-(oxolan-3-yl)benzamide: Contains the oxolane ring but lacks the triazole moiety.
N-(1H-1,2,4-triazol-5-ylmethyl)benzamide: Contains the triazole ring but lacks the oxolane moiety.
Uniqueness
N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is unique due to the presence of both the triazole and oxolane rings, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
